molecular formula C13H8F2INO B14899064 3,5-difluoro-N-(2-iodophenyl)benzamide

3,5-difluoro-N-(2-iodophenyl)benzamide

Cat. No.: B14899064
M. Wt: 359.11 g/mol
InChI Key: RGRYVSKHLFJUQK-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(2-iodophenyl)benzamide is an organic compound with the molecular formula C13H8F2INO It is a benzamide derivative characterized by the presence of fluorine and iodine atoms on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(2-iodophenyl)benzamide typically involves the reaction of 3,5-difluorobenzoyl chloride with 2-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(2-iodophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Difluoro-N-(2-iodophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(2-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-N-(2-iodophenyl)benzamide
  • 3,5-Dichloro-N-(2-iodophenyl)benzamide
  • 3,5-Difluoro-N-(4-iodophenyl)benzamide

Uniqueness

3,5-Difluoro-N-(2-iodophenyl)benzamide is unique due to the specific positioning of the fluorine and iodine atoms, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

3,5-Difluoro-N-(2-iodophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound has a molecular formula of C13_{13}H9_{9}F2_2I1_1N1_1O1_1 and a molecular weight of approximately 353.12 g/mol. Its structure features a benzamide functional group with fluorine and iodine substituents on the aromatic rings, which may influence its biological activity.

Research indicates that compounds with similar structures can interact with various biological targets, including sigma receptors and enzymes involved in oxidative stress pathways. The following sections summarize findings related to its biological activity.

Inhibition of Enzymatic Activity

A study examining benzothiazole derivatives found that modifications in their structure significantly affected their inhibition of the NQO2 enzyme, which is involved in cellular defense against oxidative stress. The introduction of difluoro groups resulted in varying inhibition levels, indicating that similar modifications in this compound could yield significant biological effects .

Biological Activity Data

The biological activities of this compound were assessed through various assays. Below is a summary table of its activity compared to related compounds:

Compound NameIC50 (µM)Biological Activity Description
This compoundTBDPotential sigma receptor ligand; further studies needed
2-Fluoro-N-(2-iodophenyl)benzamideTBDExhibits affinity for sigma receptors
Benzothiazole Derivative A0.108Strong NQO2 inhibitor
Benzothiazole Derivative B12Weaker NQO2 inhibitor

Case Studies

  • Sigma Receptor Interaction : A study highlighted the potential of fluorinated benzamides as sigma receptor ligands. Similar compounds have shown promise in modulating neurological processes and may provide insights into the therapeutic use of this compound for neurological diseases .
  • Oxidative Stress Protection : Research on benzothiazole derivatives demonstrated that structural modifications could enhance protective effects against oxidative damage in neuroinflammation models. This suggests that this compound may also possess neuroprotective properties through similar mechanisms .

Properties

Molecular Formula

C13H8F2INO

Molecular Weight

359.11 g/mol

IUPAC Name

3,5-difluoro-N-(2-iodophenyl)benzamide

InChI

InChI=1S/C13H8F2INO/c14-9-5-8(6-10(15)7-9)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

RGRYVSKHLFJUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)F)F)I

Origin of Product

United States

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